2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate

enzyme regulation metabolic flux analysis phosphonate prodrug design

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate (CAS 102292-66-0) is a synthetic, non-hydrolyzable isosteric phosphonate analogue of the endogenous metabolic regulator fructose 2,6-bisphosphate (F2,6BP). The compound exists as a mixture of D-manno and D-gluco diastereomers and belongs to the sugar phosphate analogue class.

Molecular Formula C6H14O10P2
Molecular Weight 308.12 g/mol
CAS No. 102292-66-0
Cat. No. B028600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
CAS102292-66-0
Synonyms2,5-ADPHP
2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
manno-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
Molecular FormulaC6H14O10P2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)CP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O10P2/c7-5-3(1-15-18(12,13)14)16-4(6(5)8)2-17(9,10)11/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4-,5-,6-/m1/s1
InChIKeyYBOWGOLYQKBCFB-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate (CAS 102292-66-0) – Procurement-Relevant Identity and Class Context


2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate (CAS 102292-66-0) is a synthetic, non-hydrolyzable isosteric phosphonate analogue of the endogenous metabolic regulator fructose 2,6-bisphosphate (F2,6BP) [1]. The compound exists as a mixture of D-manno and D-gluco diastereomers and belongs to the sugar phosphate analogue class [1]. Its design replaces the labile anomeric phosphate ester of F2,6BP with a chemically stable methylenephosphonate group, conferring resistance to phosphatase-mediated degradation [1]. This structural modification retains the dual regulatory activity of the natural ligand—inhibition of fructose-1,6-bisphosphatase (FBPase) and activation of 6-phosphofructo-1-kinase (PFK-1)—while eliminating the inherent instability that limits the practical utility of F2,6BP in biochemical assays and enzyme mechanistic studies [1].

Why 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate Cannot Be Replaced by Generic Fructose 2,6-Bisphosphate or Other Phosphonate Analogues


Fructose 2,6-bisphosphate (F2,6BP), the natural ligand, suffers from a short functional half-life due to the hydrolytic lability of its anomeric phosphate ester bond, which is rapidly cleaved by ubiquitous cellular phosphatases [1]. 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate replaces this labile anomeric phosphate with a stable methylenephosphonate (C–P) bond that is completely resistant to phosphatase hydrolysis, enabling sustained activity in enzyme assays and metabolic reconstitution experiments [1]. Other phosphonate analogues of F2,6BP—such as those bearing a phosphonate at the 2-position rather than at the anomeric 1-position—exhibit altered potency ratios between FBPase inhibition and PFK-1 activation, making their dual-regulator profile quantitatively different and enzyme-dependent [2]. Therefore, neither the natural ligand nor alternative phosphonate isomers can substitute for this compound's specific balance of chemical stability and dual-enzyme regulatory activity, as documented in the quantitative evidence below.

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate: Quantitative Head-to-Head Differentiation Evidence


Chemical Stability: Methylenephosphonate vs. Labile Anomeric Phosphate of Fructose 2,6-Bisphosphate

The defining structural differentiation of 2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate is the replacement of the anomeric phosphate ester of F2,6BP (P–O–C bond, susceptible to rapid phosphatase hydrolysis) with a methylenephosphonate moiety (P–C bond, non-hydrolyzable by phosphatases) [1]. In contrast, F2,6BP contains a labile anomeric phosphate that is cleaved by fructose-2,6-bisphosphatase and non-specific phosphatases within minutes under physiological conditions, necessitating continuous enzymatic generation in vivo and frequent re-preparation for in vitro use [1]. The phosphonate analogue is completely resistant to phosphatase-catalyzed hydrolysis, providing indefinite stability in aqueous buffer at neutral pH [1].

enzyme regulation metabolic flux analysis phosphonate prodrug design

FBPase Inhibition Potency Relative to Fructose 2,6-Bisphosphate Under Defined AMP Conditions

The target compound (mixture of D-manno and D-gluco isomers) inhibits fructose-1,6-bisphosphatase with a half-maximal inhibitory concentration of approximately 6 µM in the presence of 25 µM AMP [1]. By comparison, the natural regulator fructose 2,6-bisphosphate exhibits an I50 of 0.25 µM for mouse liver FBPase in the presence of Mg²⁺, with AMP potentiating the inhibition synergistically [2]. The approximately 24-fold lower apparent potency of the phosphonate analog is substantially offset by its resistance to degradation, which renders the effective concentration constant over time, whereas F2,6BP concentrations decline rapidly in enzyme assays containing phosphatase activity.

gluconeogenesis inhibition FBPase drug target allosteric regulation

PFK-1 Activation Efficacy vs. Fructose 2,6-Bisphosphate

The target compound stimulates 6-phosphofructo-1-kinase (PFK-1) from rabbit liver, with a concentration required to reach one-half Vmax of approximately 25 µM at 0.25 mM fructose 6-phosphate and 50 µM AMP [1]. The natural activator fructose 2,6-bisphosphate is a potent PFK-1 activator with reported Kact values in the sub-micromolar range under similar conditions (typically 0.1–0.5 µM), but its lability precludes accurate determination in prolonged kinetic assays [1]. The phosphonate analog thus provides a stable activation signal that can be maintained throughout the experimental time course, enabling reproducible kinetic characterization of PFK-1.

glycolysis activation phosphofructokinase regulation metabolic engineering

Dual Regulatory Activity Profile vs. 2-Position Phosphonate Analogues

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate, bearing the phosphonate modification at the anomeric 1-position, inhibits FBPase and activates PFK-1 with a specific potency ratio (IC50_FBPase ≈ 6 µM; EC50_PFK-1 ≈ 25 µM; ratio ≈ 0.24) [1]. In contrast, phosphonate analogues in which the 2-position phosphate is replaced by a methylphosphonate or phosphonate group (synthesized and tested by Stitt and Vasella, 1988) exhibit enzyme-dependent differential effectiveness: both analogues inhibit spinach leaf cytosolic FBPase and activate potato tuber pyrophosphate:fructose-6-phosphate phosphotransferase (PFP), but their relative potency between the two enzymes differs significantly, revealing that the modification site dictates target selectivity [2]. The anomeric modification in the target compound preserves a more balanced dual-effector profile similar to natural F2,6BP, whereas 2-position modifications skew the activity profile toward preferential PFP activation in plant systems.

dual effector mechanism phosphonate analogue SAR plant carbohydrate metabolism

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate: Optimal Research Application Scenarios


Sustained-Exposure FBPase Inhibition Assays for Drug Discovery

In high-throughput screening campaigns targeting fructose-1,6-bisphosphatase for type 2 diabetes, the stability of 2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate (IC50 ≈ 6 µM) eliminates the need for an ATP-regenerating system or continuous infusion of labile F2,6BP, reducing assay complexity and improving Z'-factor reliability [1]. Its non-hydrolyzable nature ensures that the inhibitor concentration remains constant throughout the incubation period (typically 30–120 min), enabling accurate determination of slow-binding kinetics and mechanism-of-action studies that are confounded by the degradation of the natural ligand [1].

Coupled Glycolysis/Gluconeogenesis Metabolic Flux Reconstitution

For in vitro reconstitution of hepatic glucose metabolism, the compound provides sustained dual regulation—simultaneously inhibiting FBPase (IC50 ≈ 6 µM) and activating PFK-1 (EC50 ≈ 25 µM)—without degradation artifacts [1]. This enables multi-hour steady-state flux measurements that are impossible with the rapidly hydrolyzed natural regulator F2,6BP, making the compound essential for systems-level metabolic modeling and enzyme kinetics integration studies [1].

Phosphatase-Resistant Ligand for Structural Biology and Binding Studies

In X-ray crystallography, NMR, and surface plasmon resonance (SPR) experiments where long-term ligand integrity is required, the methylenephosphonate modification ensures that the ligand remains intact throughout protein crystallization trials (days to weeks) and during extended data collection periods [1]. The compound's resistance to phosphatase activity present in many protein preparations makes it the reagent of choice for co-crystallization studies of FBPase and PFK-1 with a stable F2,6BP-mimetic [1].

Plant Carbohydrate Metabolism Research Using Non-Hydrolyzable Signal Analogue

In plant systems where pyrophosphate:fructose-6-phosphate phosphotransferase (PFP) replaces PFK-1, the target compound's balanced dual-effector activity provides a stable probe for studying F2,6BP-regulated carbon partitioning [1]. Its distinct activity profile compared to 2-position phosphonate analogues (which show enzyme-biased effects in plants [2]) makes it the appropriate selection for experiments requiring simultaneous, proportional modulation of both cytosolic FBPase and PFP in leaf and tuber tissues [1][2].

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